BenchChemオンラインストアへようこそ!

A 71915

NPRA Binding Affinity Receptor Antagonist

A 71915 is the highest-affinity competitive NPRA antagonist available (pKi=9.18, Ki=0.65 nM), delivering definitive receptor blockade for cGMP signaling studies. Exclusive NPR1 selectivity eliminates NPR3 clearance confounds; broad species reactivity (human, rodent, canine) streamlines translational workflows. Choose A 71915 for reproducible, low-nanomolar NPRA inhibition without off-target ambiguity.

Molecular Formula C69H116N26O15S2
Molecular Weight 1614.0 g/mol
CAS No. 132956-87-7
Cat. No. B1664746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 71915
CAS132956-87-7
Synonyms(Arg(6)-Cha(8))ANP-(6-15)-D-Tic-Arg-Cys-NH2
(arginyl(6)-cyclohexylalanyl(8))ANP-(6-15)-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-arginyl-cysteinamide
A 71915
A-71915
A71915
Molecular FormulaC69H116N26O15S2
Molecular Weight1614.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O
InChIInChI=1S/C69H116N26O15S2/c1-5-36(3)53-64(109)90-45(30-52(99)100)61(106)88-43(22-14-26-82-68(76)77)60(105)94-54(37(4)6-2)65(110)95-34-40-19-11-10-18-39(40)29-47(95)63(108)86-33-51(98)92-55(56(71)101)48(23-15-27-83-69(78)79)112-111-35-46(91-57(102)41(70)20-12-24-80-66(72)73)62(107)89-44(28-38-16-8-7-9-17-38)58(103)85-31-49(96)84-32-50(97)87-42(59(104)93-53)21-13-25-81-67(74)75/h10-11,18-19,36-38,41-48,53-55H,5-9,12-17,20-35,70H2,1-4H3,(H2,71,101)(H,84,96)(H,85,103)(H,86,108)(H,87,97)(H,88,106)(H,89,107)(H,90,109)(H,91,102)(H,92,98)(H,93,104)(H,94,105)(H,99,100)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t36-,37-,41-,42+,43-,44-,45-,46-,47+,48+,53-,54-,55-/m0/s1
InChIKeyTZQXLCWSYQJGKV-YGLLJKSHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A 71915 (CAS 132956-87-7): High-Affinity Competitive Natriuretic Peptide Receptor A (NPRA) Antagonist for Cardiovascular and Neuroendocrine Research


A 71915 (also designated A-71915 or A71915) is a synthetic cyclic peptide that acts as a highly potent and competitive antagonist of the natriuretic peptide receptor A (NPRA, also known as NPR1 or guanylyl cyclase-A). It was discovered as the most potent antagonist among seven competitive atrial natriuretic peptide (ANP) receptor antagonists evaluated on human neuroblastoma NB-OK-1 cells, with a pKi of 9.18 and a Ki of 0.65 nM [1]. The compound is a peptide analog of ANP containing a disulfide bridge and a D-Tic residue at position 16, and it is widely employed as a tool compound to probe NPRA-mediated signaling in vitro and in vivo .

Why A 71915 Cannot Be Substituted with General NPRA Antagonists or NPR3 Ligands in Critical Experiments


NPRA antagonists differ markedly in potency, chemical class, and receptor selectivity profile. Substituting A 71915 with a lower-affinity antagonist such as Anantin (Kd = 0.6 μM) would require nearly 1,000-fold higher concentrations to achieve comparable receptor occupancy, dramatically increasing the risk of off-target effects and confounding data interpretation . Conversely, using an NPR3 (clearance receptor) antagonist like AP 811 (Ki = 0.45 nM, >20,000-fold selective for NPR3 over NPR1) would not recapitulate NPRA blockade and would instead modulate peptide clearance, yielding fundamentally different biological outcomes . The following quantitative evidence establishes exactly where A 71915 provides irreplaceable differentiation.

Quantitative Differentiation of A 71915: Direct Comparative Evidence Against NPRA Antagonists and NPR3 Ligands


Superior NPRA Binding Affinity: 923-Fold Higher Potency Than Anantin

A 71915 demonstrates a Ki of 0.65 nM for the NPRA receptor in competitive binding assays against [125I]ANP on human neuroblastoma NB-OK-1 cells [1]. In contrast, the microbial peptide antagonist Anantin exhibits a Kd of 0.6 μM (600 nM) for the same receptor . This corresponds to a 923-fold higher potency for A 71915 relative to Anantin.

NPRA Binding Affinity Receptor Antagonist Potency Comparison

Functional Antagonism of ANP-Induced cGMP Production: pA2 9.48 Demonstrates Robust Cellular Efficacy

In functional assays using human NB-OK-1 cells, A 71915 produced a rightward shift in the ANP dose-response curve for cGMP accumulation, yielding a pA2 value of 9.48 [1]. This pA2 value confirms competitive antagonism and indicates that A 71915 effectively blocks endogenous agonist signaling at nanomolar concentrations.

cGMP Functional Antagonism NPRA Signaling Schild Analysis

Unambiguous NPRA Selectivity: Distinct from NPR3 Antagonists Like AP 811

A 71915 is a selective antagonist of NPRA (NPR1), with no reported affinity for the clearance receptor NPR3 . In contrast, AP 811 is a high-affinity antagonist of NPR3 (Ki = 0.45 nM) with >20,000-fold selectivity for NPR3 over NPRA . This orthogonal selectivity profile is critical for experimental designs that require unambiguous blockade of NPRA signaling without confounding effects on natriuretic peptide clearance.

Receptor Selectivity NPRA NPR3 Natriuretic Peptide Receptors

Broad Species Reactivity and Validated In Vivo Efficacy Across Rodent Models

A 71915 demonstrates reactivity toward dog, human, mouse, rabbit, and rat species . In vivo studies confirm its utility: intramuscular administration of A 71915 (5 μL, 25–30 g male CD-1 mice) reduces brain natriuretic peptide (BNP, 1 nmol)-induced scratching , and continuous infusion (30 μg/kg/day) attenuates NS-398-induced blood pressure effects in rats .

In Vivo Pharmacology Species Reactivity BNP Blood Pressure

Commercial Availability with Documented Purity and Stability Specifications

A 71915 is commercially available from multiple vendors with documented purity ≥98% (HPLC) . It is supplied as a white to off-white solid powder with recommended storage at -20°C under dry, light-protected conditions to maintain stability. These defined quality metrics reduce experimental variability and ensure batch-to-batch consistency.

Procurement Purity Stability Tool Compound

Optimal Use Cases for A 71915: Where Its Differentiated Profile Delivers Irreplaceable Scientific Value


Dissecting NPRA-Mediated cGMP Signaling in Cellular Models

A 71915 is the antagonist of choice for blocking NPRA-mediated cGMP production in human, rodent, and canine cell lines. Its pA2 of 9.48 against ANP-induced cGMP accumulation [1] ensures complete pathway inhibition at low nanomolar concentrations, enabling clean interpretation of NPRA-dependent effects in signal transduction studies.

In Vivo Cardiovascular and Neuroendocrine Pharmacology Studies

The compound's broad species reactivity and validated in vivo dosing (e.g., 30 μg/kg/day infusion in rats to modulate blood pressure; 5 μL i.m. in mice to block BNP-induced scratching ) make it suitable for investigating NPRA contributions to cardiovascular homeostasis and neuroendocrine responses in rodent models.

Receptor Selectivity Profiling to Distinguish NPRA vs. NPR3 Pathways

A 71915's exclusive NPRA selectivity provides a critical tool for experiments that require clean separation of NPRA (guanylyl cyclase-linked) signaling from NPR3 (clearance receptor)-mediated effects. When paired with an NPR3-selective antagonist like AP 811 , researchers can unambiguously assign functional outcomes to specific natriuretic peptide receptor subtypes.

Translational Pharmacology Across Multiple Preclinical Species

Given its documented reactivity in dog, human, mouse, rabbit, and rat , A 71915 enables consistent pharmacological interrogation of NPRA function across diverse preclinical models without the need for species-specific tool compounds, streamlining translational research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for A 71915

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.